

SMILES string for ethyl 2-(2,3,4-trifluorophenoxy)acetate

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Compound of Interest

Compound Name: Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate

Cat. No.: B7902480

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An In-depth Technical Guide to Ethyl 2-(2,3,4-trifluorophenoxy)acetate

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, characterization, and potential applications of ethyl 2-(2,3,4-trifluorophenoxy)acetate. As a fluorinated aromatic ether, this compound represents a valuable building block in the design of novel bioactive molecules and advanced materials.

Chemical Identity and Physicochemical Properties

Ethyl 2-(2,3,4-trifluorophenoxy)acetate is a halogenated derivative of phenoxyacetic acid, a class of compounds with a history in pharmaceuticals and agrochemicals. The introduction of fluorine atoms onto the phenyl ring is a key structural feature, known to significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity of molecules.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 2-(2,3,4-trifluorophenoxy)acetate
Molecular Formula	C ₁₀ H ₉ F ₃ O ₃
SMILES String	CCOC(=O)COc1c(F)c(F)c(F)cc1
CAS Number	Not readily available in public databases.

```
digraph "Ethyl_2-(2,3,4-trifluorophenoxy)acetate" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];  
node [shape=plaintext];  
edge [color="#202124"];
```

```
// Atom nodes
C1 [label="C"];
C2 [label="C"];
O1 [label="O"];
C3 [label="C"];
O2 [label="O"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
F1 [label="F"];
F2 [label="F"];
F3 [label="F"];
H1[label="H"];
H2[label="H"];
H3[label="H"];
H4[label="H"];
H5[label="H"];
H6[label="H"];
H7 [label="H"];
H8 [label="H"];
H9 [label="H"];
```

```
// Bonds
C1 -- C2;
C1 -- H1;
C1 -- H2;
C1 -- H3;
C2 -- O1;
C2 -- H4;
C2 -- H5;
O1 -- C3;
C3 -- O2;
```

```
C3 -- C4;  
O2 -- C5;  
C4 -- H6;  
C4 -- H7;  
C5 -- C6;  
C5 -- C7;  
C6 -- F1;  
C6 -- C8;  
C7 -- C9;  
C8 -- F2;  
C8 -- C9;  
C9 -- F3;  
}
```

Figure 1: Structure of ethyl 2-(2,3,4-trifluorophenoxy)acetate

Table 2: Computed Physicochemical Properties

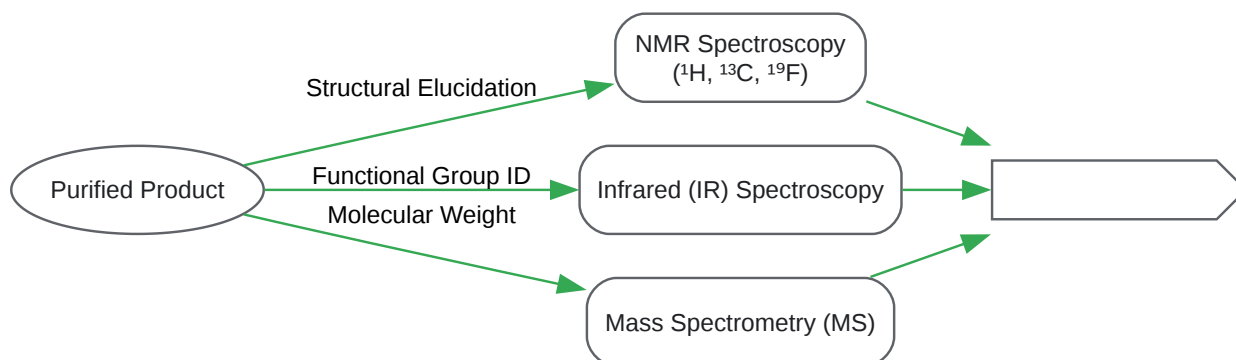
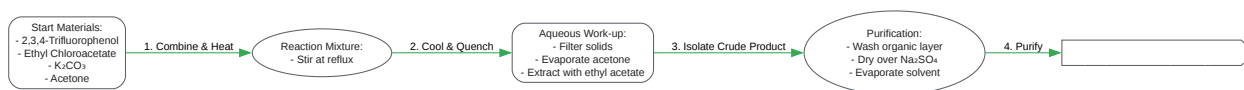
Property	Value	Source
Molecular Weight	242.16 g/mol	PubChem
XLogP3	2.4	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	4	PubChem

Synthesis: The Williamson Ether Synthesis Approach

The most established and versatile method for the preparation of aryl ethers, including phenoxyacetates, is the Williamson ether synthesis. This S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.^{[1][2]} For the synthesis of ethyl 2-(2,3,4-trifluorophenoxy)acetate, this translates to the reaction of 2,3,4-trifluorophenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

The choice of a suitable base is crucial to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. Due to the increased acidity of fluorinated phenols, a moderately strong base

such as potassium carbonate is generally sufficient and offers good yields.[3] The reaction is typically carried out in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) to facilitate the S_N2 mechanism.[3]



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Sources

- 1. Ethyl 2-(2,4,5-trifluorophenyl)acetate | C₁₀H₉F₃O₂ | CID 11506785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. ETHYL 2,2,2-TRIFLUOROACETATE | CAS 383-63-1 [[matrix-fine-chemicals.com](https://www.matrix-fine-chemicals.com)]
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